molecular formula C13H16N4O B2938782 3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane CAS No. 2202505-19-7

3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane

Cat. No.: B2938782
CAS No.: 2202505-19-7
M. Wt: 244.298
InChI Key: WESIKWRNHSRKNG-UHFFFAOYSA-N
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Description

3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases such as cancer and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane typically involves multi-step organic reactions. One common method includes the use of La(OTf)3-catalyzed one-pot synthesis, which involves the assembly of pyrazole carbaldehydes, 2-aminoazines, and isonitriles . This method is advantageous due to its efficiency, low catalyst loading, and short reaction time.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce different reduced forms of the compound .

Scientific Research Applications

3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. For instance, it acts as a VEGFR2 kinase inhibitor by binding to the hinge region of the kinase, thereby inhibiting its activity. This inhibition can lead to reduced tumor angiogenesis and growth . Additionally, it may interact with other signaling pathways, such as the PI3K-Akt-mTOR pathway, which is crucial in cell growth and survival .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(1-azabicyclo[2.2.2]octan-3-yloxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-2-13(15-17-8-5-14-12(1)17)18-11-9-16-6-3-10(11)4-7-16/h1-2,5,8,10-11H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESIKWRNHSRKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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